
G-5555
Descripción general
Descripción
G-5555 es un potente inhibidor de la quinasa 1 activada por p21 (PAK1), con una alta afinidad por PAK1 y PAK2.
Métodos De Preparación
La síntesis de G-5555 involucra varios pasos, incluyendo la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones específicas. La ruta sintética típicamente involucra el uso de varios reactivos y catalizadores para lograr la estructura química deseada. Los métodos de producción industrial para this compound están diseñados para garantizar alta pureza y rendimiento, a menudo involucrando técnicas avanzadas como cromatografía y cristalización .
Análisis De Reacciones Químicas
Synthetic Route and Key Reactions
G-5555 is synthesized via a multi-step process involving cyclocondensation, nucleophilic substitutions, and functional group transformations. The synthesis employs stereochemical control and stability-enhancing modifications .
2.2. Methylthio Oxidation
- Reagents : m-CPBA in dichloromethane converts methylthio (-SMe) to sulfoxide/sulfone, enabling SₙAr with methylamine .
- Outcome : Critical for binding affinity; sulfone derivatives improve hinge-region interactions (confirmed by X-ray crystallography, PDB: 5DEY) .
Stability and Degradation Studies
Forced degradation experiments under acidic, basic, and oxidative conditions confirmed the stability of the 1,3-dioxanyl acetal group, addressing initial concerns about hydrolytic cleavage .
Table 2: Stability Profile of this compound
Condition | Test | Result | Citation |
---|---|---|---|
Acidic (pH 1.2) | 24-hour incubation | <5% degradation | |
Liver microsomes | Half-life (human) | CLₕₑₚ = 9.6 mL/min/kg | |
Plasma stability | 4-hour exposure | >95% intact |
Selectivity-Driven Modifications
- Gatekeeper region engineering : Halogen substitutions (Cl at position 2) exploit Met344 in PAK1 vs. smaller residues in off-target kinases (e.g., Leu86 in MST3) .
- Back pocket optimization : (2r,5r)-2-methyl-1,3-dioxan-5-amine group minimizes interactions with non-PAK kinases (e.g., SIK2) .
Scale-Up and Process Refinements
- Phthalimide cleavage : Partial deprotection observed during isoindoline-1,3-dione removal, resolved via telescoping without purification .
- Stereochemical control : R,R-configuration of the 1,3-dioxane ring maintained via chiral starting materials .
This synthetic strategy balances potency (PAK1 Kᵢ = 3.7 nM) with pharmacokinetic suitability (72% oral bioavailability in primates) . Subsequent studies have utilized this compound to probe PAK1 signaling in cancer models, validating its utility as a chemical tool .
Aplicaciones Científicas De Investigación
G-5555 tiene un amplio rango de aplicaciones de investigación científica, incluyendo:
Química: Usado como un compuesto de herramienta para estudiar la función de PAK1 y quinasas relacionadas.
Biología: Emplead en ensayos basados en células para investigar el rol de PAK1 en varios procesos celulares.
Medicina: Explorado por sus potenciales aplicaciones terapéuticas en el tratamiento del cáncer, particularmente en la inhibición del crecimiento y progresión tumoral.
Industria: Utilizado en el desarrollo de nuevos medicamentos y agentes terapéuticos que se dirigen a PAK1 y vías relacionadas .
Mecanismo De Acción
G-5555 ejerce sus efectos inhibiendo la actividad de PAK1 y PAK2 a través de un mecanismo competitivo con ATP. Esta inhibición interrumpe vías de señalización clave involucradas en la proliferación, supervivencia y migración celular. Los objetivos moleculares de this compound incluyen PAK1, PAK2 y PAK3, y su acción lleva a la modulación de efectores aguas abajo como la quinasa 1 de la proteína quinasa activada por mitógeno (MEK1) .
Comparación Con Compuestos Similares
G-5555 es único en su alta selectividad y potencia para PAK1 y PAK2 en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
FRAX-1036: Otro inhibidor de PAK con diferentes perfiles de selectividad y potencia.
Inhibidor alosterico de Novartis: Se dirige a PAK1 a través de un mecanismo diferente.
Inhibidor de AstraZeneca: Otro inhibidor de PAK con propiedades químicas y aplicaciones distintas
This compound destaca por sus propiedades optimizadas, incluyendo efectos fuera del blanco reducidos y una farmacocinética mejorada, lo que lo convierte en una herramienta valiosa en la investigación científica y las aplicaciones terapéuticas potenciales .
Actividad Biológica
G-5555 is a potent inhibitor of the p21-activated kinases (PAKs), particularly targeting PAK1, PAK2, and PAK3. This compound has garnered attention for its potential therapeutic applications in oncology, especially in the treatment of cancers with PAK1 amplification. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound functions as an ATP-competitive inhibitor with a high affinity for PAK1 (Ki = 3.7 nM) and exhibits selectivity over other kinases. In a comprehensive screening against 235 kinases, this compound demonstrated significant inhibition (IC50 < 50 nM) against only five kinases, confirming its selectivity for the PAK family . The compound's mechanism involves modulating downstream signaling pathways critical for cell proliferation and survival.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties that suggest good human exposure potential. In studies involving mouse models, it showed low blood clearance (CL = 24.2 mL/min/kg) and a half-life of approximately 53 minutes . Oral bioavailability was reported at 80%, indicating effective systemic absorption when administered orally .
Cell Line Testing
This compound was evaluated across a panel of 23 breast cancer cell lines, particularly focusing on those with PAK1 amplification. The compound exhibited greater growth inhibition in these amplified lines compared to non-amplified counterparts. Notably, in vitro tests revealed:
- Inhibition in PAK1-amplified lines : this compound significantly reduced cell viability in cell lines such as MDA-MB-175.
- Selectivity : It inhibited pMEK S298 with an IC50 of 69 nM, demonstrating effective target engagement within cellular contexts .
Xenograft Models
In vivo efficacy was assessed using xenograft models of non-small cell lung cancer (NSCLC) and breast cancer:
Study Type | Dose (mg/kg) | Tumor Growth Inhibition (%) | Observations |
---|---|---|---|
NSCLC Xenograft | 25 | 60 | Significant tumor growth reduction |
Breast Cancer Xenograft | 25 | Significant | Acute toxicity observed at higher doses |
In both models, this compound demonstrated substantial tumor growth inhibition at the dose of 25 mg/kg administered twice daily (BID). However, doses exceeding this threshold led to acute cardiovascular toxicity, limiting its clinical development potential .
Toxicity Profile
Despite its efficacy, this compound has been associated with notable toxicity. In studies involving mice:
- Cardiovascular Effects : Doses as low as 10 mg/kg resulted in left ventricular hypertrophy and arrhythmias within ten days .
- Lethality : Single doses of 30 mg/kg were lethal, indicating a narrow therapeutic window and raising concerns about safety in clinical settings .
Case Studies
A case study involving genetically engineered mouse models for Neurofibromatosis Type 2 (NF2) illustrated the potential of this compound to reduce tumor size and extend lifespan when used as part of a combination therapy with other agents targeting different pathways .
Propiedades
IUPAC Name |
8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN6O3/c1-14-4-3-5-21(30-14)15-6-7-18(20(26)9-15)19-8-16-10-29-25(28-2)31-23(16)32(24(19)33)11-22-34-12-17(27)13-35-22/h3-10,17,22H,11-13,27H2,1-2H3,(H,28,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCMHWUFWQFPLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.